molecular formula C₁₃H₁₆O₅ B1140100 1,5-Anhydro-4,6-O-benzylidene-D-glucitol CAS No. 65190-39-8

1,5-Anhydro-4,6-O-benzylidene-D-glucitol

Cat. No.: B1140100
CAS No.: 65190-39-8
M. Wt: 252.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Anhydro-4,6-O-benzylidene-D-glucitol (1,5-A4,6-O-B-D-G) is a carbohydrate-derived compound that has been studied as a potential therapeutic agent for various diseases and conditions. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, it has been demonstrated to have beneficial effects on blood glucose levels, blood pressure, and cholesterol levels. This compound has been synthesized using various methods, including the use of enzymes and chemical synthesis.

Scientific Research Applications

  • Synthesis of Nucleosides : 1,5-Anhydro-4,6-O-benzylidene-D-glucitol has been utilized as a starting material for synthesizing nucleosides with adenine and uracil base moieties, which are important in the study of nucleic acids and potential therapeutic agents (Hossain et al., 1999).

  • Synthesis of Derivatives : Research has focused on synthesizing various derivatives of 1,5-anhydro-D-glucitol, including those with benzyl and acetyl groups. These derivatives have potential applications in pharmaceuticals and as intermediates in organic synthesis (Haslam & Radford, 1966).

  • Diabetes Mellitus Diagnosis : A method was developed for determining 1,5-anhydro-D-glucitol in plasma using pyranose oxidase, which can be a diagnostic tool for diabetes mellitus (Yabuuchi et al., 1989).

  • Synthesis of Glucose Analogues : The compound has been used to prepare important D-glucose and D-glucose 6-phosphate analogues, which are relevant in the study of carbohydrate metabolism (Yuan & Hollingsworth, 2011).

  • Enzymatic Studies : this compound is also involved in enzymatic studies to understand its interaction and transformation through various biochemical processes (Sakakibara et al., 2008).

  • Antiviral Research : Synthesized analogues of 1,5-Anhydrohexitol nucleosides showed moderate antiviral activity against Herpes simplex virus, indicating potential for developing new antiviral agents (Hossain et al., 1997).

Mechanism of Action

Target of Action

The primary target of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol is glycogen phosphorylase , an enzyme that plays a crucial role in glycogenolysis . This compound serves as a precursor in the synthesis of C-glycoside analogs, which are investigated as inhibitors of this enzyme .

Mode of Action

This compound interacts with its target, glycogen phosphorylase, by inhibiting its activity. This inhibition results in the reduction of glycogenolysis, the process of breaking down glycogen into glucose .

Biochemical Pathways

The compound affects the glycogenolysis pathway. By inhibiting glycogen phosphorylase, it reduces the breakdown of glycogen into glucose. This action can help regulate blood glucose levels, particularly in the context of conditions like type 2 diabetes .

Result of Action

The inhibition of glycogen phosphorylase by this compound leads to a decrease in the conversion of glycogen to glucose. This can help regulate blood glucose levels, making it a potential therapeutic agent for conditions like type 2 diabetes .

Properties

IUPAC Name

(4aR,7S,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11+,12+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNWQNYQBBRLMC-ZLUZDFLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 1,5-Anhydro-4,6-O-benzylidene-D-glucitol a valuable starting material in nucleoside synthesis?

A1: this compound serves as a versatile chiral precursor for synthesizing modified nucleosides. Its structure allows for selective modifications at different positions, enabling the introduction of various functional groups and nucleobases. This flexibility is crucial for developing novel nucleoside analogues with potentially improved pharmacological properties. [, , , ]

Q2: Can you describe the typical synthetic steps involved in transforming this compound into nucleoside analogues?

A2: The synthesis usually begins with selective protection of the hydroxyl groups in this compound. Researchers commonly protect the 3-OH group with a tert-butyldimethylsilyl (TBDMS) group. Subsequent conversion of the 2'-OH group into a triflate derivative prepares the molecule for nucleobase introduction. Various purine or pyrimidine bases can then be coupled through nucleophilic substitution reactions. [, , ]

Q3: What are the limitations of using this compound in nucleoside synthesis?

A4: While versatile, the synthesis of nucleoside analogues from this compound can involve multi-step procedures with varying yields. The stability and biological activity of the resulting analogues can also be unpredictable and require extensive optimization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.